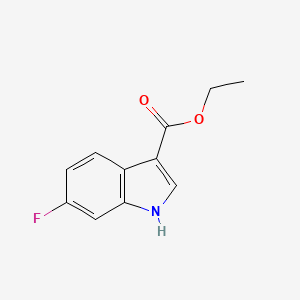![molecular formula C10H10ClF3N2O B11724071 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride](/img/structure/B11724071.png)
3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride is a chemical compound with the molecular formula C10H10ClF3N2O. It is characterized by the presence of a cyclopropyl group, a trifluoromethyl group, and a pyrazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride typically involves the reaction of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole with propanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The pyrazole ring and other functional groups can undergo oxidation and reduction under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can modify the functional groups present .
Aplicaciones Científicas De Investigación
3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole: A related compound with similar structural features but lacking the propanoyl chloride group.
3-(Trifluoromethyl)-1H-pyrazole: Another similar compound with a trifluoromethyl group and a pyrazole ring but different substituents.
Uniqueness
3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride is unique due to the combination of its cyclopropyl, trifluoromethyl, and propanoyl chloride groups. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in scientific research and industry .
Propiedades
Fórmula molecular |
C10H10ClF3N2O |
|---|---|
Peso molecular |
266.65 g/mol |
Nombre IUPAC |
3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propanoyl chloride |
InChI |
InChI=1S/C10H10ClF3N2O/c11-9(17)3-4-16-7(6-1-2-6)5-8(15-16)10(12,13)14/h5-6H,1-4H2 |
Clave InChI |
HRBUCGGOKQYPCJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC(=NN2CCC(=O)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl (2S)-2-[(4-fluorophenyl)amino]propanoate](/img/structure/B11723989.png)

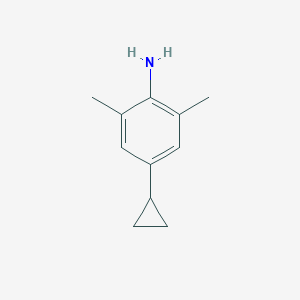
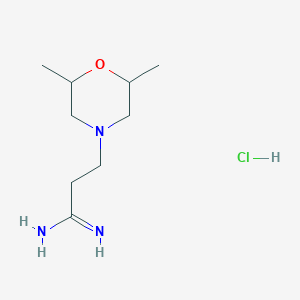

![1-(oxan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11724039.png)
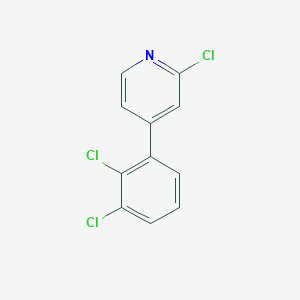
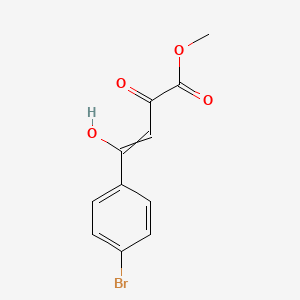
![methyl (2S)-2-[N-(4-fluorophenyl)methanesulfonamido]propanoate](/img/structure/B11724050.png)
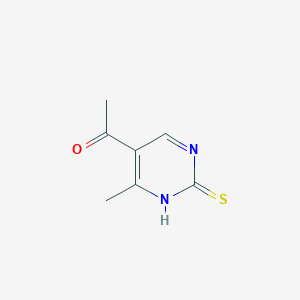


![Ethanone, 1-(3,9-diazaspiro[5.5]undec-3-yl)-](/img/structure/B11724066.png)
